molecular formula C11H11BrN2O2 B1391779 Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate CAS No. 1221791-96-3

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate

Cat. No. B1391779
M. Wt: 283.12 g/mol
InChI Key: MKISKUFLWWXQOE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate is a synthetic compound . It has a molecular formula of C11H11BrN2O2 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Application in the Field of Medicinal Chemistry

  • Summary of the Application : Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various health disorders .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular type of indole derivative being synthesized and the specific disorder being treated. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . Their application in the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Application in Suzuki–Miyaura Coupling

  • Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that “Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate” could be used as a reagent in this process.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular type of boron reagent being synthesized and the specific reaction conditions .
  • Results or Outcomes : The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Application in Synthesis of Selected Alkaloids

  • Summary of the Application : Indole derivatives, such as those potentially synthesized from “Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate”, are prevalent moieties present in selected alkaloids .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular type of indole derivative being synthesized and the specific alkaloid being targeted .
  • Results or Outcomes : The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in various biological activities .

Application in Antiviral Activity

  • Summary of the Application : Indole derivatives, such as those potentially synthesized from “Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate”, have been reported as antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular type of indole derivative being synthesized and the specific virus being targeted .
  • Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

properties

IUPAC Name

ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKISKUFLWWXQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1C#N)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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